molecular formula C19H24O5 B1668920 Chrysotobibenzyl CAS No. 108853-09-4

Chrysotobibenzyl

Cat. No.: B1668920
CAS No.: 108853-09-4
M. Wt: 332.4 g/mol
InChI Key: XKKZNLRWNSUNBW-UHFFFAOYSA-N
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Description

Chrysotobibenzyl, a bibenzyl found in the stem of Dendrobium pulchellum, may facilitate anoikis--a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix (ECM)-- and inhibit the growth of lung cancer cells in anchorage-independent condition. Preliminary data obtained discloses the inhibitory effect on cancer cell metastasis of the isolated compounds and may provide a new approach for cancer drug development.

Properties

CAS No.

108853-09-4

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene

InChI

InChI=1S/C19H24O5/c1-20-15-9-8-13(10-16(15)21-2)6-7-14-11-17(22-3)19(24-5)18(12-14)23-4/h8-12H,6-7H2,1-5H3

InChI Key

XKKZNLRWNSUNBW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)OC

Appearance

Solid powder

108853-09-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Chrysotobibenzyl, Aloifol II dimethyl ether

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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